Tolfenpyrad

説明

トルフェンピラドは、三菱ケミカル株式会社が開発したピラゾール系殺虫剤および殺ダニ剤です。主に野菜、果物、茶などの様々な作物における広範囲の害虫駆除に使用されます。 トルフェンピラドは、ミトコンドリアの電子伝達系を阻害することで、標的生物のエネルギー代謝を阻害します .

準備方法

合成経路と反応条件: トルフェンピラドの合成には、いくつかの重要なステップが含まれます。

出発原料: 主要な出発原料は、1-メチル-3-エチル-4-クロロ-5-ピラゾールカルボン酸と4-(4-メチルフェノキシ)ベンジルアミンです。

ミツノブ反応: これらの出発原料は、室温で有機溶媒中で、ホスフィン配位化合物とアゾ試薬によって促進されるミツノブ反応を受けます。

アシル化反応: 次に、混合物をアシル化反応にかけて、4-クロロ-3-エチル-1-メチル-5-ピラゾールホルミルクロリドを得ます.

縮合反応: 次に、ホルミルクロリドを4-(4-メチルフェノキシ)ベンジルアミンと縮合させ、その後冷却して室温に戻します.

工業生産方法: トルフェンピラドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、高収率と高純度を確保するために、反応条件を厳密に制御する必要があります。 最終生成物は、通常、カラムクロマトグラフィーと乾燥技術を用いて単離および精製されます .

反応の種類:

酸化: トルフェンピラドは、特に強力な酸化剤の存在下で、酸化反応を受ける可能性があります。

還元: 還元反応は、特定の条件下で起こり、多くの場合、水素化ホウ素ナトリウムなどの還元剤が関与します。

置換: トルフェンピラドは、適切な条件下で、官能基が他の基に置換される置換反応に関与できます。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

溶媒: ジメチルベンゼン、エタノールなどの有機溶媒。

主な生成物: これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化は様々な酸化誘導体を生成する可能性があり、一方、還元はトルフェンピラドの還元形を生成する可能性があります .

科学的研究の応用

Agricultural Applications

Insecticidal and Miticidal Properties

Tolfenpyrad exhibits contact activity against various life stages of pests, including eggs, larvae, nymphs, and adults. It is particularly effective against economically significant pests in crops such as:

- Vegetables : Cabbage, cucumbers

- Fruits : Cherries, cantaloupes

- Nuts : Almonds

- Row Crops : Various field crops

The compound works by disrupting the nervous system of insects, leading to paralysis and death. Its anti-feeding activity is especially noted against lepidopteran larvae, making it a valuable tool for crop protection .

Medical and Biological Research Applications

Antimicrobial Activity

Recent studies have highlighted this compound's potential as an antimicrobial agent. Research indicates that it effectively inhibits the growth of Francisella novicida, a model organism for studying Francisella tularensis, which causes tularemia in humans. Key findings include:

- Inhibition Concentration : this compound demonstrated an IC50 of 1.2 µM to 1.5 µM against F. novicida.

- Mechanism of Action : It operates through a bacteriostatic mechanism, inhibiting bacterial growth without killing the bacteria directly .

These findings suggest that this compound could be further explored for its potential therapeutic applications against bacterial infections.

Toxicological Studies and Human Health

Case Studies of Poisoning

A retrospective study analyzed cases of this compound exposure reported to a poison center over a decade. The study revealed severe systemic effects in patients who ingested this compound, including:

- Altered mental status

- Cardiac arrest

- Hypotension

Out of seven identified cases, four patients who ingested this compound died, highlighting the need for caution in handling this compound .

Environmental Impact and Remediation

Use in Ecological Studies

This compound's environmental impact has been assessed in various studies focusing on its degradation and persistence in ecosystems. It has been shown to affect non-target species, prompting investigations into its ecological safety.

Data Table: Summary of this compound Applications

作用機序

トルフェンピラドは、ミトコンドリア呼吸電子伝達系における複合体Iを阻害することで、その効果を発揮します。この阻害は、電子伝達過程を阻害し、ATP産生を減少させ、最終的に標的生物の死を引き起こします。 主要な分子標的は、エネルギー代謝に不可欠なミトコンドリア複合体Iです .

類似の化合物:

- フェナザキン

- ピリダベン

- フェンピロキシメート

比較: トルフェンピラドは、フェナザキン、ピリダベン、フェンピロキシメートと同様に、ミトコンドリア複合体Iを阻害します。 トルフェンピラドは、広域スペクトル活性と、カルバメートや有機リン系殺虫剤などの他の殺虫剤に抵抗性のある害虫に対する有効性においてユニークです。 これは、総合的な害虫管理戦略において貴重なツールとなります .

類似化合物との比較

- Fenazaquin

- Pyridaben

- Fenpyroximate

Comparison: Tolfenpyrad, like Fenazaquin, Pyridaben, and Fenpyroximate, inhibits mitochondrial complex I. this compound is unique in its broad-spectrum activity and effectiveness against pests resistant to other classes of insecticides, such as carbamates and organophosphates. This makes it a valuable tool in integrated pest management strategies .

生物活性

Tolfenpyrad is a pyrazole-based compound primarily recognized for its insecticidal properties, but recent studies have highlighted its potential biological activities beyond pest control. This article synthesizes findings from various research studies to provide a comprehensive overview of this compound's biological activity, including its pharmacokinetics, metabolic pathways, and potential therapeutic applications.

This compound has been characterized by its moderate biological activity and favorable pharmacokinetic properties. According to Swiss-ADME analysis, it exhibits high lipophilicity and good ability to cross the blood-brain barrier (BBB), indicating potential central nervous system effects. Its solubility profile suggests limited water solubility, which is typical for many lipophilic compounds .

Table 1: Key Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Lipophilicity (LogP) | High |

| Water Solubility | Low |

| BBB Penetration | Yes |

| P-glycoprotein Substrate | No |

Metabolism and Toxicokinetics

Studies on the metabolism of this compound in rats indicate rapid absorption and metabolism. The compound is primarily metabolized in the liver, with various metabolites identified, including hydroxylated and acetylated forms. Notably, after repeated administration, no significant accumulation was observed in tissues, suggesting efficient clearance from the body .

Table 2: Metabolic Pathway Overview

| Metabolite | Description |

|---|---|

| PT-CA | Major metabolite formed in liver |

| OH-PT-CA | Hydroxylated derivative |

| CO-PT | Acetylated form |

| Unidentified | Approximately 2% remaining after metabolism |

Biological Activity and Therapeutic Potential

Recent computational predictions indicate that this compound may have therapeutic applications beyond its insecticidal use. It has shown potential as an inhibitor of cytochrome P450 enzymes, particularly CYP2H, which could be relevant in treating conditions such as chronic obstructive pulmonary disease (COPD) and asthma .

Table 3: Predicted Biological Activities of this compound

| Activity Area | Probability of Activity (Pa) |

|---|---|

| Antiasthmatic | >0.4 |

| Calcium Channel Activator | >0.4 |

| Neutrophilic Dermatosis | >0.4 |

| Hypercholesterolemia | >0.4 |

Case Studies

- Antibacterial Activity : A study explored this compound derivatives that exhibited potent antibacterial activity against Francisella species. This highlights the compound's potential as a scaffold for developing new antibacterial agents .

- Toxicological Studies : In various toxicological assessments across different species (rats, mice, dogs), this compound has shown consistent effects on body weight and motor activity. Notably, decreased spontaneous movement was observed in dogs after prolonged exposure .

特性

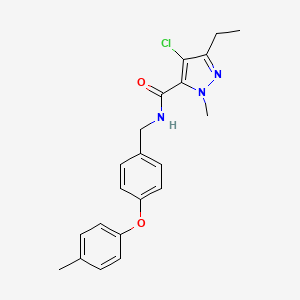

IUPAC Name |

4-chloro-5-ethyl-2-methyl-N-[[4-(4-methylphenoxy)phenyl]methyl]pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O2/c1-4-18-19(22)20(25(3)24-18)21(26)23-13-15-7-11-17(12-8-15)27-16-9-5-14(2)6-10-16/h5-12H,4,13H2,1-3H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPALTCMYPARVNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1Cl)C(=O)NCC2=CC=C(C=C2)OC3=CC=C(C=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057952 | |

| Record name | Tolfenpyrad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129558-76-5 | |

| Record name | Tolfenpyrad | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129558-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolfenpyrad [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129558765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolfenpyrad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-5-carboxamide, 4-chloro-3-ethyl-1-methyl-N-[[4-(4-methylphenoxy)phenyl]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLFENPYRAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OHA74571QT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。